Cas no 92288-75-0 (4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound featuring a benzoxazine core with acetyl and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both acetyl and carboxyl groups allows for versatile derivatization, enabling the development of novel bioactive molecules. This compound exhibits potential as a precursor for drug candidates due to its rigid benzoxazine scaffold, which can enhance binding affinity and metabolic stability. Its synthetic utility is further underscored by its compatibility with various coupling and modification reactions, making it a useful building block in medicinal chemistry research.
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid structure
92288-75-0 structure
Product Name:4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
CAS No:92288-75-0
MF:C11H11NO4
MW:221.209343194962
CID:1974048
PubChem ID:4962131
Update Time:2025-05-21

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic Acid
    • N-Acetyl-benzomorpholin-2-carbonsaeure
    • T5385342
    • AC1NLQ5X
    • CTK5H1096
    • SureCN924847
    • (+/-)-4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
    • 4-ACETYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-2-CARBOXYLIC ACID
    • 4-acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid
    • 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
    • AC1Q1KBO
    • DTXSID80407013
    • 4-ACETYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE-2-CARBOXYLICACID
    • G26939
    • EN300-12919
    • AKOS000200756
    • SCHEMBL924847
    • CS-0232866
    • Z90663756
    • AKOS017276197
    • 92288-75-0
    • Inchi: 1S/C11H11NO4/c1-7(13)12-6-10(11(14)15)16-9-5-3-2-4-8(9)12/h2-5,10H,6H2,1H3,(H,14,15)
    • InChI Key: JQHWVJDPKXKVMC-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2N(C(C)=O)CC1C(=O)O

Computed Properties

  • Exact Mass: 221.06900
  • Monoisotopic Mass: 221.06880783Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 0.95010

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid Pricemore >>

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Additional information on 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

4-Acetyl-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxylic Acid: A Comprehensive Overview

4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, identified by the CAS number 92288-75-0, is a structurally unique organic compound with significant potential in various chemical and biological applications. This compound belongs to the class of benzoxazines, which are aromatic heterocycles containing oxygen and nitrogen atoms. The presence of an acetyl group and a carboxylic acid functional group further enhances its versatility and reactivity. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications.

The molecular structure of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is characterized by a fused benzene ring system with a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The dihydro form indicates partial saturation within the ring system, which contributes to its stability and reactivity. The acetyl group at position 4 introduces electron-donating effects, while the carboxylic acid group at position 2 imparts acidic properties. These functional groups make the compound amenable to various chemical modifications, such as esterification or amidation, which can further expand its utility in synthetic chemistry.

Recent research has focused on the synthesis and characterization of benzoxazine derivatives, including 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. Scientists have explored novel synthetic pathways to enhance the efficiency and scalability of production methods. For instance, one study reported a two-step synthesis involving a nucleophilic aromatic substitution followed by an oxidation reaction to introduce the carboxylic acid group. This approach not only simplifies the synthesis process but also improves the overall yield compared to traditional methods.

The biological activity of benzoxazine derivatives has been a topic of growing interest in pharmacology. In vitro studies have demonstrated that 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibits potent anti-inflammatory and antioxidant properties. These findings suggest its potential application in treating conditions such as neurodegenerative diseases and chronic inflammatory disorders. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets, providing insights into its mechanism of action.

In terms of applications, benzoxazine derivatives are being investigated for their role in drug delivery systems. The carboxylic acid group in 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can be utilized to form polymeric nanoparticles or hydrogels for controlled drug release. This property makes it a promising candidate for targeted therapy in oncology and other therapeutic areas.

The study of CAS No 92288-75-0 has also contributed to our understanding of heterocyclic chemistry. Researchers have explored its reactivity under various conditions, such as nucleophilic aromatic substitution and oxidative coupling reactions. These studies have provided valuable insights into the design of new heterocyclic frameworks with tailored properties for specific applications.

In conclusion, 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, with its unique structure and functional groups, represents a valuable compound in contemporary chemical research. Its potential applications span across drug discovery, material science, and advanced therapeutic systems. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play a significant role in advancing modern medicine and technology.

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